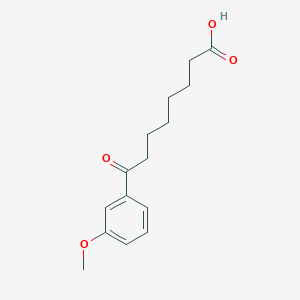

8-(3-Methoxyphenyl)-8-oxooctanoic acid

Description

Contextualization within Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis, 8-(3-Methoxyphenyl)-8-oxooctanoic acid serves as a foundational element for constructing more elaborate molecules. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, while the ketone can undergo reactions like reduction, oxidation, and carbon-carbon bond formation. The methoxy-substituted phenyl group can also be a site for further aromatic substitution reactions.

From a medicinal chemistry perspective, the structural motifs present in this compound are of considerable interest. The methoxyphenyl group is a common feature in many biologically active compounds, and the flexible aliphatic chain can act as a linker to connect different pharmacophores. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Significance as a Versatile Chemical Scaffold and Intermediate in Advanced Synthetic Pathways

The true value of this compound lies in its role as a versatile chemical scaffold. A scaffold, in this context, is a core molecular framework upon which a variety of substituents can be appended to generate a library of related compounds. This approach is central to modern drug discovery and materials science.

A probable synthetic route to this compound involves the Friedel-Crafts acylation of anisole with a derivative of suberic acid, such as suberic anhydride or suberoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. tamu.edudepaul.eduwikipedia.org The methoxy (B1213986) group of anisole is an ortho-, para-director, meaning the acylation will primarily occur at the para position, with some ortho substitution. The formation of the meta-substituted product would likely require a different synthetic strategy or be a minor product of the standard Friedel-Crafts reaction.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Type |

|---|---|---|---|---|

| Anisole | Suberic Anhydride | AlCl3 | Dichloromethane | Electrophilic Aromatic Substitution |

This compound's utility as an intermediate is exemplified in the synthesis of complex molecules such as histone deacetylase 6 (HDAC6) inhibitors. While not the exact compound, the closely related 8-methoxy-8-oxooctanoic acid is used to connect a capping group to a zinc-binding group in these inhibitors. mdpi.com This highlights the role of the octanoic acid chain as a linker. The synthesis involves the coupling of the carboxylic acid with an amine on the scaffold, typically facilitated by a peptide coupling agent like HATU. mdpi.com The resulting ester can then be converted to the final hydroxamate, which is a common zinc-binding group in HDAC inhibitors. mdpi.com This demonstrates how this compound can be a crucial component in the multi-step synthesis of biologically active molecules.

The presence of both a nucleophilic carboxylic acid and an electrophilic ketone in the same molecule allows for a diverse range of subsequent chemical modifications, making it an invaluable tool for chemists seeking to create novel compounds with specific properties.

Structure

3D Structure

Properties

IUPAC Name |

8-(3-methoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-19-13-8-6-7-12(11-13)14(16)9-4-2-3-5-10-15(17)18/h6-8,11H,2-5,9-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLHPAWEMWYRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645299 | |

| Record name | 8-(3-Methoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-63-4 | |

| Record name | 3-Methoxy-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(3-Methoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Studies

Reactions at the Ketone Functionality

The ketone carbonyl group in 8-(3-Methoxyphenyl)-8-oxooctanoic acid is a primary site for nucleophilic addition and reduction reactions. Its reactivity is influenced by the electronic effects of the meta-methoxy substituent on the phenyl ring.

One of the most common transformations is the reduction of the ketone to a secondary alcohol, yielding 8-hydroxy-8-(3-methoxyphenyl)octanoic acid. This can be achieved using a variety of reducing agents. Catalytic hydrogenation is a widely employed method for the reduction of aryl ketones. For instance, acetophenone (B1666503) derivatives can be selectively hydrogenated to the corresponding alcohols. d-nb.inforsc.org This process often utilizes catalysts such as palladium on carbon (Pd/C) or ruthenium-based complexes under a hydrogen atmosphere. researchgate.netdtu.dk Transfer hydrogenation, using hydrogen donors like isopropanol (B130326) in the presence of a suitable catalyst, also provides an effective means of reduction. researchgate.netrsc.org

The table below summarizes typical reduction reactions applicable to the ketone group.

| Reaction Type | Reagent/Catalyst | Product |

| Catalytic Hydrogenation | H₂, Pd/C or Ru complex | 8-Hydroxy-8-(3-methoxyphenyl)octanoic acid |

| Transfer Hydrogenation | Isopropanol, Ru or Rh catalyst | 8-Hydroxy-8-(3-methoxyphenyl)octanoic acid |

| Hydride Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 8-Hydroxy-8-(3-methoxyphenyl)octanoic acid |

This table is illustrative and based on general reactions of similar ketones.

Reactions Involving the Carboxylic Acid Group

The terminal carboxylic acid functionality provides a versatile handle for numerous derivatization reactions, most notably esterification and amidation.

Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a standard method for converting carboxylic acids to their corresponding esters. masterorganicchemistry.commasterorganicchemistry.commdpi.com This equilibrium-driven reaction typically employs an excess of the alcohol to favor product formation. masterorganicchemistry.com The reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Amide formation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common practice.

The following table outlines key reactions involving the carboxylic acid group.

| Reaction Type | Reagents | Product |

| Fischer Esterification | R'OH, H₂SO₄ (catalytic) | Alkyl 8-(3-methoxyphenyl)-8-oxooctanoate |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 8-(3-Methoxyphenyl)-8-oxooctanoyl chloride |

| Amide Formation | 1. SOCl₂ 2. R'R''NH | N,N-Disubstituted-8-(3-methoxyphenyl)-8-oxooctanamide |

| Amide Coupling | R'R''NH, DCC or EDC | N,N-Disubstituted-8-(3-methoxyphenyl)-8-oxooctanamide |

This table presents generalized reactions for the carboxylic acid functionality.

Chemical Modifications and Transformations of the Methoxy-Substituted Phenyl Moiety

The methoxy (B1213986) group on the phenyl ring can be a site for chemical modification, primarily through ether cleavage to yield the corresponding phenol (B47542). This transformation is significant as it unmasks a reactive hydroxyl group, allowing for further functionalization.

A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). nih.govcore.ac.ukresearchgate.netpearson.com The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. pearson.com This method is highly effective for cleaving aryl methyl ethers. nih.govresearchgate.net Subsequent aqueous workup yields the phenolic product, in this case, 8-(3-hydroxyphenyl)-8-oxooctanoic acid.

The resulting phenol can then undergo various reactions, such as alkylation or acylation, to introduce new functional groups onto the aromatic ring.

| Reaction Type | Reagent/Conditions | Product |

| Ether Cleavage | Boron tribromide (BBr₃), then H₂O | 8-(3-Hydroxyphenyl)-8-oxooctanoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (Acyl-substituted phenyl) derivative |

| Nitration | HNO₃, H₂SO₄ | (Nitro-substituted phenyl) derivative |

This table illustrates potential modifications to the substituted phenyl ring.

Investigations into Stereoselective Synthesis Utilizing the Compound Core

The prochiral nature of the ketone in this compound makes it a valuable substrate for stereoselective synthesis, enabling the preparation of enantiomerically enriched secondary alcohols.

Asymmetric reduction of the ketone is a key strategy for introducing chirality. This can be accomplished through various methods, including the use of chiral catalysts or enzymes. Catalytic asymmetric reduction often employs transition metal complexes with chiral ligands. For example, ruthenium(II) complexes with chiral pseudo-dipeptide ligands have been used for the asymmetric reduction of acetophenone derivatives with high enantioselectivity. sigmaaldrich.com

Biocatalysis offers another powerful approach. Enzymes such as ketoreductases (KREDs) from various microorganisms, including Pichia glucozyma and Lactobacillus brevis, have been shown to reduce acetophenone derivatives to chiral alcohols with high enantiomeric excess (e.e.). rsc.orgresearchgate.net The stereochemical outcome (either the (R)- or (S)-enantiomer) can often be controlled by selecting the appropriate enzyme or catalyst. The enantioselective reduction of prochiral ketones is a well-established method for producing chiral alcohols, which are important building blocks in pharmaceutical synthesis. nih.gov

| Method | Catalyst/Enzyme System | Product Stereochemistry |

| Asymmetric Hydrogenation | Ru- or Rh-complex with chiral ligands (e.g., BINAP) | (R)- or (S)-alcohol |

| Asymmetric Transfer Hydrogenation | [{RuCl₂(p-cymene)}₂] with chiral pseudo-dipeptide ligand | (R)- or (S)-alcohol |

| Biocatalytic Reduction | Ketoreductase (KRED) from various microorganisms | (R)- or (S)-alcohol |

This table provides examples of methods for the stereoselective reduction of ketones analogous to the target compound.

Design, Synthesis, and Research of Derivatives and Analogs

Rational Design Principles for New Chemical Entities Based on the 8-(3-Methoxyphenyl)-8-oxooctanoic Acid Scaffold

The rational design of new chemical entities derived from this compound is primarily guided by the established pharmacophore model for histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net This model consists of three key components:

Zinc-Binding Group (ZBG): This functional group chelates the zinc ion (Zn²⁺) located at the base of the HDAC active site tunnel, which is crucial for the enzyme's catalytic activity. The carboxylic acid of the parent scaffold serves as a precursor for conversion into more potent ZBGs, such as hydroxamic acids or ortho-aminoanilides. nih.govnih.gov

Linker Region: This component, represented by the octanoyl chain, spans the length of the enzyme's catalytic tunnel. Its length and rigidity are critical for positioning the other two components optimally. The eight-carbon chain of the scaffold provides a suitable length for accessing the active site of most HDAC isoforms.

Capping Group: The 3-methoxyphenyl (B12655295) moiety acts as the capping group, which interacts with the surface region at the rim of the active site. These surface residues vary among different HDAC isoforms, making the capping group a primary target for modification to achieve inhibitor selectivity. unisi.it

Design strategies focus on systematically modifying each of these three components. Alterations to the capping group aim to enhance interactions with the enzyme's surface to improve potency and isoform selectivity. Modifications of the linker, such as altering its length, are explored to optimize the orientation and distance between the ZBG and the capping group. Finally, the conversion of the carboxylic acid to various ZBGs is essential for achieving high-potency inhibition. mdpi.com

Development of Histone Deacetylase (HDAC) Inhibitor Analogs

The this compound structure is a classic template for developing HDAC inhibitors, and extensive research has been conducted to synthesize and evaluate its analogs.

The carboxylic acid functional group of the parent compound is readily converted into two of the most effective zinc-binding groups in HDAC inhibitors: hydroxamic acids and ortho-aminoanilides. nih.govbenthamscience.com

Hydroxamate Derivatives: The synthesis typically involves activating the carboxylic acid (e.g., forming an acyl chloride or using a coupling agent like HATU) followed by reaction with hydroxylamine. Hydroxamic acids are potent ZBGs that form strong bidentate chelation with the active site zinc ion. nih.gov Compounds like Vorinostat (SAHA) are well-known hydroxamic acid-based HDAC inhibitors. nih.gov

Anilide Derivatives: Specifically, ortho-aminoanilides are another clinically relevant ZBG. These are synthesized by coupling the activated carboxylic acid with a benzene-1,2-diamine derivative. The resulting anilide and the adjacent amino group coordinate with the zinc ion. This class of inhibitors often shows selectivity for class I HDACs. nih.govresearchgate.net

The conversion to these derivatives transforms the parent acid, which is typically a weak inhibitor, into a highly potent enzyme inhibitor, as illustrated in the table below.

| Compound Scaffold | Zinc-Binding Group (ZBG) | Typical HDAC1 IC₅₀ (nM) |

|---|---|---|

| Aryl-CO-(CH₂)₆-COOH | Carboxylic Acid | >10,000 |

| Aryl-CO-(CH₂)₆-CONHOH | Hydroxamic Acid | 10 - 50 |

| Aryl-CO-(CH₂)₆-CONH-C₆H₄-NH₂ | o-Aminoanilide | 50 - 200 |

To improve potency and achieve isoform selectivity, the 3-methoxyphenyl capping group is often replaced with various heterocyclic scaffolds. researchgate.net Heterocycles can form additional hydrogen bonds or other favorable interactions with the surface residues of the HDAC active site. This strategy is particularly effective for targeting specific HDAC isoforms whose surface topologies differ. nih.gov For instance, derivatives incorporating capping groups like benzothiazole, pyridine, or thiophene (B33073) have been synthesized and evaluated. nih.gov The choice of heterocycle can significantly influence the selectivity profile of the inhibitor.

| Capping Group | Linker & ZBG | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity Profile |

|---|---|---|---|---|

| Phenyl | (CH₂)₆-CONHOH | 20 | 35 | Pan-inhibitor |

| Thiophenyl | (CH₂)₆-CONHOH | 37 | 150 | Slight HDAC1 preference |

| Pyridyl | (CH₂)₆-CONHOH | 15 | 80 | Modest HDAC1 preference |

| Quinolinyl | (CH₂)₆-CONHOH | 5 | 100 | Increased HDAC1 potency |

The length of the aliphatic linker is a critical determinant of HDAC inhibitory activity. semanticscholar.org The linker must be long enough to allow the ZBG to reach the catalytic zinc ion while the capping group interacts with the surface rim. Studies on various classes of HDAC inhibitors have shown that the optimal linker length often corresponds to a chain of 5 to 7 methylene (B1212753) units. nih.gov Modifying the octanoyl (C8) chain of the parent scaffold by synthesizing homologs with shorter (e.g., C6, C7) or longer (e.g., C9) chains is a key strategy for optimizing enzyme inhibition. A linker that is too short or too long can lead to a significant loss of potency due to suboptimal positioning of the terminal functional groups within the active site. nih.gov

Exploration of Other Biologically Relevant Derivative Classes

While the vast majority of research on derivatives of this compound has focused on the development of HDAC inhibitors, the scaffold's components have been explored in other contexts. For instance, methoxyphenyl derivatives are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties. nih.gov Similarly, long-chain fatty acids and their derivatives can interact with various cellular targets. However, a systematic exploration of derivatives from this specific scaffold for well-defined biological targets other than HDACs is not extensively reported in the scientific literature. The overwhelming focus remains on its utility in epigenetic modulation through HDAC inhibition.

Comparative Analysis with Isomeric Methoxyphenyl-Substituted Oxooctanoic Acids

The position of the methoxy (B1213986) substituent on the terminal phenyl ring significantly influences the biological activity of the resulting derivatives. A comparative analysis of the 3-methoxy (meta), 2-methoxy (ortho), and 4-methoxy (para) isomers reveals important structure-activity relationships.

3-Methoxy Isomer (the parent compound): The meta position provides a balance of steric and electronic properties that has proven effective for interaction with the capping group binding region of many HDAC isoforms.

4-Methoxy Isomer: The para position often leads to potent inhibitors as well. Derivatives of 4-hydroxyphenyl propanoic acid, which are structurally related to 4-methoxyphenyl (B3050149) derivatives, have shown anticancer and antioxidant activities. nih.govresearchgate.netmdpi.com In the context of HDAC inhibition, the para substituent can extend into a different region of the enzyme surface compared to the meta isomer, potentially altering isoform selectivity.

2-Methoxy Isomer: The ortho position introduces greater steric hindrance near the point of attachment to the linker. This can be detrimental to binding if it clashes with residues at the entrance of the active site tunnel. However, in some cases, this steric bulk can be exploited to achieve selectivity for certain HDAC isoforms with wider openings, such as HDAC8. mdpi.com Some 2-methoxyphenol compounds have also been investigated for COX-2 inhibition and antioxidant effects. nih.gov

The precise impact of the isomerism depends on the specific topology of the target enzyme's active site. Therefore, the synthesis and evaluation of all three positional isomers is a standard approach in the early stages of medicinal chemistry optimization to identify the most promising substitution pattern for a desired biological effect.

Structure Activity Relationship Sar Investigations

Elucidating the Influence of Aromatic Substitution Patterns on Biological Function

The substitution pattern on the aromatic ring of phenylalkanoic acid derivatives is a key determinant of their biological activity. The position and nature of substituents can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

In studies of related compounds, the position of a methoxy (B1213986) group on the phenyl ring has been shown to be critical. For instance, in a series of phenylalkylamine-based L-type calcium channel blockers, a meta-methoxy group was found to be essential for hydrogen bonding with key tyrosine residues in the receptor binding pocket. nih.gov This suggests that the meta-position of the methoxy group in 8-(3-Methoxyphenyl)-8-oxooctanoic acid could be crucial for its specific biological interactions.

Furthermore, research on benzoic acid derivatives as α-amylase inhibitors has demonstrated that the position of hydroxyl and methoxy groups dramatically influences inhibitory activity. mdpi.com For example, a hydroxyl group at the 2-position was found to have a strong positive effect on activity, while methoxylation at the same position had a negative effect. mdpi.com This highlights the sensitivity of biological targets to the precise placement of functional groups on the aromatic ring. Shifting the methoxy group of this compound to the ortho or para positions would likely result in altered biological activity due to different steric and electronic interactions with a target protein.

The introduction of other substituents, such as halogens, alkyl groups, or additional hydroxyl groups, would also be expected to modulate the activity. For example, in the development of agonists for the free fatty acid receptor 1 (FFAR1), ortho-methyl substitution on a phenyl ring resulted in weaker activity compared to a meta-methyl substitution. dovepress.com

| Substituent Position | Potential Impact on Activity | Rationale |

|---|---|---|

| meta (as in the parent compound) | Potentially crucial for establishing key interactions with the biological target. | Analogous to other bioactive molecules where the meta position is optimal for binding. nih.gov |

| ortho | Likely to alter activity due to steric hindrance and modified electronic properties. | Changes in substituent position can drastically affect binding affinity. mdpi.com |

| para | Expected to change the binding mode and potency. | The specific geometry of the binding pocket often favors a particular substitution pattern. dovepress.com |

Impact of the Aliphatic Chain Length on Biological Activity and Target Engagement

The length of the aliphatic chain in ω-phenylalkanoic acids and related structures is a critical factor influencing their physicochemical properties and biological activity. The octanoic acid chain in this compound provides a specific degree of flexibility and lipophilicity, which are important for transport across biological membranes and interaction with target proteins.

Studies on ω-phenyl fatty acids have shown that both the chain length and the presence of unsaturation are more significant for cytotoxicity against certain cancer cell lines than the ω-phenyl substitution itself. nih.gov This indicates that modifying the length of the eight-carbon chain in this compound could have a profound effect on its biological profile.

For instance, shortening the chain might lead to a more rigid molecule with different binding characteristics, potentially increasing selectivity for a particular target. Conversely, elongating the chain would increase lipophilicity, which could enhance membrane permeability but might also lead to non-specific interactions and potential toxicity. Research on FFAR1 agonists demonstrated that excessive increases in lipophilicity can lead to toxicity issues. dovepress.com

The optimal chain length is often a balance between providing sufficient flexibility to adopt the correct conformation for binding and maintaining appropriate physicochemical properties for favorable pharmacokinetics.

| Chain Length Modification | Predicted Effect on Biological Activity | Underlying Principles |

|---|---|---|

| Shortening (e.g., hexanoic or butanoic acid) | May alter binding affinity and selectivity. Could decrease non-specific toxicity. | Reduced flexibility and lipophilicity can lead to more specific target engagement. |

| Lengthening (e.g., decanoic or dodecanoic acid) | Could increase potency due to enhanced hydrophobic interactions, but may also increase toxicity. | Increased lipophilicity can improve membrane interactions but may also lead to off-target effects. dovepress.com |

Analysis of Modifications to the Terminal Functionality and Linker Regions

The terminal carboxylic acid and the ketone group in the linker region of this compound are key functional groups that likely play a significant role in its biological activity. The carboxylic acid is a polar, ionizable group capable of forming strong hydrogen bonds and ionic interactions, which are often critical for anchoring a molecule to its biological target.

Modification of the terminal carboxylic acid to an ester, amide, or alcohol would eliminate its acidic nature and alter its hydrogen bonding capacity. This could lead to a loss of activity if an ionic interaction is crucial for binding. However, in some cases, esterification can create a prodrug that is converted to the active carboxylic acid in vivo.

The ketone group at the 8-position introduces a polar, hydrogen bond-accepting feature and a specific geometry to the aliphatic chain. Reducing the ketone to a hydroxyl group would introduce a hydrogen bond donor and change the local stereochemistry, which could significantly impact binding. Complete removal of the carbonyl would increase the flexibility of the chain and remove a key polar interaction point.

In the context of other bioactive molecules, such as inhibitors of histone deacetylases (HDACs), the nature of the terminal functional group (e.g., hydroxamic acid, benzamide) is a primary determinant of the inhibitory mechanism and potency. nih.gov

Establishment of Pharmacophoric Models for Derivatized Compounds

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. For derivatives of this compound, a hypothetical pharmacophore model can be constructed based on its key structural features.

Such a model would likely include:

An aromatic ring feature: Representing the methoxyphenyl group.

A hydrogen bond acceptor: Corresponding to the oxygen of the methoxy group.

Another hydrogen bond acceptor: Representing the ketone carbonyl oxygen.

A hydrogen bond donor/acceptor or a negative ionizable feature: Corresponding to the terminal carboxylic acid.

A hydrophobic region: Defined by the aliphatic chain.

The spatial relationships between these features would be critical. Pharmacophore models are powerful tools in drug discovery, used for virtual screening of compound libraries to identify new potential inhibitors, as well as for guiding the design of new analogs with improved activity. port.ac.uknih.gov The generation of a robust pharmacophore model for this class of compounds would require a set of active and inactive molecules to train and validate the model. nih.gov

| Pharmacophoric Feature | Corresponding Structural Element | Potential Role in Binding |

|---|---|---|

| Aromatic Ring | 3-Methoxyphenyl (B12655295) group | Hydrophobic and/or π-π stacking interactions. |

| Hydrogen Bond Acceptor | Methoxy oxygen | Specific hydrogen bonding with the target. |

| Hydrogen Bond Acceptor | Ketone carbonyl | Polar interaction and structural rigidity. |

| Negative Ionizable Feature | Carboxylic acid | Ionic interactions and hydrogen bonding. |

| Hydrophobic Region | Aliphatic chain | Van der Waals interactions and contributes to overall lipophilicity. |

Molecular and Cellular Mechanism Studies of Derivatives

Target Identification and Validation within Biochemical Pathways (e.g., Histone Deacetylases)

The identification of specific molecular targets is a foundational step in understanding the mechanism of action of a new compound. For derivatives of 8-(3-Methoxyphenyl)-8-oxooctanoic acid, a significant area of investigation has been their potential interaction with histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. gsartor.orgmdpi.com The inhibition of HDACs can lead to the hyperacetylation of these proteins, which in turn can modulate gene expression and other cellular processes, making them a key target in cancer therapy. mdpi.com

Currently, direct studies identifying and validating histone deacetylases as the specific biochemical targets for derivatives of this compound are not available in the reviewed scientific literature. Research on other structurally distinct compounds has shown that a common pharmacophore model for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the enzyme's active site. mdpi.comnih.gov Carboxylic acid moieties, such as the one present in the parent compound, can act as zinc-binding groups, suggesting a theoretical basis for investigating these derivatives as potential HDAC inhibitors. gsartor.orgmdpi.com However, without empirical data, this remains a hypothesis requiring experimental validation.

Enzymatic Inhibition Kinetics and Selectivity Profiling in Cell-Free Systems

Following target identification, it is essential to characterize the inhibitory activity of the compounds in detail. This involves determining their potency (e.g., IC50 values), the nature of their inhibition (e.g., competitive, non-competitive), and their selectivity for different enzyme isoforms.

As of the latest review of scientific literature, specific data on the enzymatic inhibition kinetics and selectivity profiling of this compound derivatives against any enzyme, including histone deacetylases, have not been published. Such studies would typically involve cell-free assays using purified enzymes to quantify the inhibitory effects of the compounds and to understand their structure-activity relationships.

Analysis of Cellular Pathway Modulation and Biological Response in In Vitro Models

In vitro cell-based assays are crucial for understanding how a compound affects cellular processes and for evaluating its therapeutic potential. This includes examining its influence on gene expression, protein modification, cell cycle progression, and the induction of programmed cell death.

Effects on Gene Expression and Protein Acetylation Levels

A direct consequence of HDAC inhibition is the accumulation of acetylated histones and other proteins, which can lead to changes in gene expression. mdpi.com

There is currently no published research detailing the effects of this compound derivatives on global or specific gene expression, nor on the acetylation levels of histone or non-histone proteins in cellular models.

Influence on Cell Cycle Progression in Cellular Models

Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest. HDAC inhibitors have been shown to cause cell cycle arrest at various phases. mdpi.com

Specific studies investigating the influence of this compound derivatives on cell cycle progression in any cellular model are not available in the current body of scientific literature. Research on other compounds has demonstrated that such effects can be analyzed using techniques like flow cytometry. nih.gov

Induction of Programmed Cell Death (Apoptosis) in Cancer Cell Lines

The ability to induce apoptosis, or programmed cell death, is a hallmark of many effective cancer therapies. HDAC inhibitors are known to induce apoptosis in various cancer cell lines. mdpi.comnih.gov

While the induction of apoptosis is a known mechanism for many anti-cancer agents, including some HDAC inhibitors, there is no specific data available from studies on derivatives of this compound to confirm their ability to induce apoptosis in cancer cell lines. Studies on other novel compounds have utilized methods like flow cytometry to quantify apoptotic cells. nih.govresearchgate.net

Assessment of Antiproliferative Activities in Tumor Cell Lines

A critical measure of a potential anti-cancer agent's efficacy is its ability to inhibit the proliferation of tumor cells. This is often quantified by determining the half-maximal inhibitory concentration (IC50).

There are no published studies that have assessed the antiproliferative activities of derivatives of this compound in tumor cell lines. For context, research on other novel chemical derivatives has demonstrated a range of antiproliferative activities against various cancer cell lines, with IC50 values being a key metric for comparison. researchgate.netrsc.orgnih.gov

Investigation of Subcellular Localization and Intracellular Interactions

Detailed research findings and data tables concerning the subcellular distribution and molecular interactions of this compound derivatives are not available in the current body of scientific literature.

Computational Chemistry and Molecular Modeling Applications

Ligand-Protein Docking Simulations for Compound-Target Binding Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 8-(3-Methoxyphenyl)-8-oxooctanoic acid, this would involve identifying a potential protein target and then using docking software to predict the binding mode and affinity. The results are often presented in the form of a docking score, which estimates the binding free energy.

Hypothetical Docking Simulation Data for this compound

| Protein Target | Docking Score (kcal/mol) | Predicted Interacting Residues |

|---|---|---|

| Not Available | Not Available | Not Available |

This table illustrates the type of data that would be generated from docking studies; however, no such data is currently available for this compound.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would provide insights into its conformational flexibility and the stability of its interaction with a protein target. Key parameters analyzed include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the formation of hydrogen bonds over the simulation period.

Illustrative Molecular Dynamics Simulation Parameters

| Simulation Parameter | Value |

|---|---|

| Simulation Time | Not Available |

| RMSD of Ligand | Not Available |

This table shows representative data from MD simulations; however, specific studies on this compound have not been found.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity. For this compound, these calculations could reveal information about its molecular orbitals (HOMO-LUMO gap), electrostatic potential surface, and preferred sites for nucleophilic or electrophilic attack.

Example of Quantum Chemical Calculation Outputs

| Property | Calculated Value |

|---|---|

| HOMO Energy | Not Available |

| LUMO Energy | Not Available |

This table is a representation of data obtained from quantum chemical calculations; no such published data exists for this compound.

Application of Structure-Based Drug Design Principles

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize novel inhibitors. If a specific protein target for this compound were identified, SBDD principles could be applied to modify its structure to enhance potency and selectivity. This is an iterative process that combines computational modeling with chemical synthesis and biological testing. The absence of a known target and associated structural information for this compound precludes any detailed discussion of SBDD applications.

Table of Compound Names Mentioned

| Compound Name |

|---|

Advanced Research Applications and Emerging Directions

Utilization as a Building Block in Complex Polyketide and Natural Product Synthesis

The structural framework of 8-(3-Methoxyphenyl)-8-oxooctanoic acid makes it a valuable precursor in the synthesis of more complex molecules. In combinatorial organic synthesis, which aims to rapidly create large libraries of diverse compounds, derivatives of oxooctanoic acid serve as foundational building blocks. google.com These building blocks can be employed to systematically construct derivatives of natural products or peptides from the ground up. google.com

The relevance of octanoic acid derivatives extends into the realm of polyketide synthesis. Polyketides are a class of structurally diverse and biologically active secondary metabolites produced by bacteria, fungi, and plants. nih.gov Their biosynthesis is carried out by enzymes known as polyketide synthases (PKSs), which utilize acyl-CoA precursors as starter or extender units. nih.gov Certain Type III PKSs are capable of accepting aliphatic acyl-CoAs, including those with C4 to C8 chain lengths, as starter units to initiate the polyketide assembly. nih.gov This enzymatic flexibility presents a theoretical pathway where a chemically activated form of this compound could be introduced into an engineered biosynthetic system. Such a strategy could lead to the creation of novel polyketides with unique aromatic side chains, potentially yielding new therapeutic agents.

The principle of using C8 acid derivatives as synthetic intermediates is also seen in the preparation of other biologically active molecules. For instance, 8-hydroxyoctanoic acid is a key intermediate in the synthesis of active 2-imidazolyloxyalkanoic acids, highlighting the utility of the octanoic acid backbone in constructing complex heterocyclic compounds. google.com

Development of Radiolabeled Analogs for Preclinical Imaging Research

Preclinical imaging, a critical component of drug development and biomedical research, allows for the non-invasive visualization of biological processes in living animal models. wikipedia.org Modalities like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are particularly powerful for molecular imaging. researchgate.net The development of radiolabeled analogs of fatty acids is a key area of this research, as fatty acid metabolism is often altered in diseases like cancer and liver conditions.

A significant advancement in this area involves the synthesis of a radiolabeled analog of 8-oxooctanoic acid for the evaluation of medium-chain fatty acid metabolism in the liver. nih.gov Researchers successfully synthesized 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid (99mTc-CpTTOA), a SPECT imaging agent. nih.gov This radiotracer was prepared in high radiochemical yield and demonstrated good stability when incubated with human serum. nih.gov

Preclinical studies in animal models provided key insights into its biological behavior:

Metabolism: The radiotracer was found to be metabolized primarily via β-oxidation in the liver. nih.gov

Imaging: Planar imaging in rats showed initial accumulation in the liver, followed by rapid clearance and excretion through the kidneys and bladder. nih.gov

Disease Modeling: In mice with chemically induced liver damage (CCl4-treated), the radiotracer was retained longer in the liver, which was attributed to impaired β-oxidation, a hallmark of liver injury. nih.gov

These findings suggest that radiolabeled tracers based on the 8-oxooctanoic acid scaffold could be valuable tools for the non-invasive assessment of fatty acid metabolism and liver function. nih.gov

| Radiotracer Analog | Isotope | Imaging Modality | Key Preclinical Finding | Reference |

| 8-cyclopentadienyltricarbonyl 8-oxooctanoic acid | Technetium-99m (99mTc) | SPECT | Metabolized via β-oxidation in the liver; clearance is delayed in models of liver injury. | nih.gov |

Exploration of Biocatalytic Transformations and Enzyme-Mediated Synthesis

The use of enzymes as catalysts in chemical synthesis, or biocatalysis, offers significant advantages in terms of sustainability, specificity, and efficiency. Research into the enzyme-mediated synthesis of fatty acid esters has demonstrated the potential for biocatalytic transformations involving octanoic acid.

A notable example is the enzymatic synthesis of thymol (B1683141) octanoate, a hybrid molecule created by the esterification of thymol and octanoic acid. mdpi.com This reaction was successfully carried out using various lipases as biocatalysts in a solvent-free system, which is attractive from both an economic and environmental perspective. mdpi.com Among the enzymes tested, Candida antarctica lipase (B570770) B was identified as the most active biocatalyst for this transformation. mdpi.com This work underscores the feasibility of using enzymes to modify the carboxylic acid group of octanoic acid, a reaction that could be applied to derivatives like this compound to produce novel esters with potentially enhanced biological activities. mdpi.com

Future Prospects for Research into Novel Therapeutic Areas and Mechanistic Biology

The structural features of this compound and related derivatives suggest several promising avenues for future research into new therapeutic applications and for probing fundamental biological mechanisms.

The parent molecule, 8-oxo-octanoic acid, is known to be a naturally occurring product of lipid peroxidation and can serve as a marker for oxidative stress. biosynth.com This connection to oxidative stress pathways hints at a potential role in the mechanistic biology of cardiovascular disease and other conditions where oxidative damage is implicated. biosynth.com

Furthermore, the strategy of modifying simple acid scaffolds with aromatic groups has proven fruitful in drug discovery. For instance:

Anticancer and Antioxidant Properties: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as a novel scaffold for developing compounds with both anticancer and antioxidant activities. mdpi.com The phenolic hydroxyl group in these structures is thought to confer antioxidant potential by neutralizing reactive oxygen species. mdpi.com

Metabolic Diseases: Novel phenoxyalkanoic acid derivatives have been developed as agonists for the free fatty acid receptor 4 (FFAR4), an attractive therapeutic target for type 2 diabetes. mdpi.com These compounds were shown to improve glucose tolerance and promote insulin (B600854) secretion in preclinical models. mdpi.com

These examples provide a strong rationale for exploring the therapeutic potential of this compound derivatives. Future research could focus on screening these compounds for activity in areas such as oncology, metabolic disorders, and inflammatory diseases, while also investigating their role in the intricate signaling pathways related to oxidative stress and fatty acid metabolism.

Current Challenges and Opportunities in the Academic Investigation of Oxooctanoic Acid Derivatives

The academic investigation of oxooctanoic acid derivatives is characterized by both significant challenges and compelling opportunities.

Current Challenges:

Synthetic Complexity: The synthesis of specifically substituted derivatives can be complex and may require multi-step procedures, limiting the accessibility of these compounds for broad biological screening.

Metabolic Instability: The fatty acid backbone of these molecules makes them susceptible to metabolic pathways like β-oxidation, which can lead to rapid clearance in vivo. nih.gov This can be a challenge for developing therapeutic agents that require sustained exposure.

Target Identification: While the general biological roles of fatty acids are well-known, identifying the specific protein targets and mechanisms of action for novel, synthetically modified derivatives requires sophisticated and often resource-intensive pharmacological investigation.

Opportunities:

Scaffold for Drug Discovery: The core structure of oxooctanoic acid, which combines a fatty acid chain with a reactive keto group and a modifiable aromatic ring, represents a versatile scaffold for medicinal chemistry. This allows for the systematic exploration of structure-activity relationships. mdpi.com

Chemical Biology Probes: The development of radiolabeled nih.gov or fluorescently tagged analogs can create powerful chemical probes to study fatty acid uptake, trafficking, and metabolism in living cells and organisms, providing deeper insights into mechanistic biology.

Biocatalytic Innovation: There is a significant opportunity to employ biocatalysis and enzyme-mediated synthesis to create novel derivatives in a more sustainable and selective manner. mdpi.com Exploring enzymes that can act on the oxo- or phenyl- portions of the molecule could yield previously inaccessible structures.

Targeting Metabolic Pathways: As altered energy metabolism is increasingly recognized as a hallmark of major diseases like cancer, derivatives of oxooctanoic acid are well-positioned to be explored as agents that can modulate these critical pathways. researchgate.net

The continued academic pursuit of these molecules holds the promise of uncovering new therapeutic leads and providing a more detailed understanding of the role of fatty acid derivatives in health and disease.

Q & A

Q. What are the optimal synthetic routes for 8-(3-Methoxyphenyl)-8-oxooctanoic acid?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving:

- Coupling reactions : Suberic acid (HOOC-(CH₂)₆-COOH) is reacted with a 3-methoxyphenyl precursor using activating agents like N-methylimidazole (NMI) and tetramethylchloroformamidinium hexafluorophosphate (TCFH) in acetonitrile (ACN) at room temperature .

- Protecting group strategies : Intermediate protection of reactive groups (e.g., hydroxamic acids) using tetrahydro-2H-pyranyl (THP) groups ensures regioselectivity during subsequent reactions .

- Purification : Column chromatography or recrystallization in methanol/THF mixtures yields high-purity product (>95%).

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coupling | Suberic acid, NMI, TCFH, ACN, 24h | 60-70% |

| Deprotection | 1M HCl, THF/MeOH, 0°C | 85-90% |

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in aqueous buffers (e.g., PBS). Use DMSO as a stock solvent (<1% v/v final concentration) to avoid precipitation .

- Stability : Store lyophilized powder at -20°C for long-term stability. In solution, avoid repeated freeze-thaw cycles; use within 48h when stored at 4°C .

Q. What analytical techniques validate structural integrity?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks: δ 7.3–7.2 (m, aromatic protons), δ 3.8 (s, methoxy group), δ 2.3–1.1 (aliphatic chain protons) .

- Mass Spectrometry : ESI-MS ([M-H]⁻) expected m/z: 279.1 (calculated for C₁₅H₁₈O₅).

- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA gradient) confirms purity (>95%) .

Advanced Research Questions

Q. How does this compound modulate HDAC activity in PROTAC design?

- Methodological Answer : The compound serves as a linker in PROTACs (Proteolysis-Targeting Chimeras) by tethering an HDAC ligand (e.g., THP-protected hydroxamic acid) to an E3 ubiquitin ligase ligand (e.g., VHL). This enables targeted degradation of HDAC isoforms via the ubiquitin-proteasome system . Key Findings :

- PROTACs with this linker showed >70% HDAC8 degradation in neuroblastoma cell lines at 100 nM .

- Competitive assays with panobinostat (broad HDAC inhibitor) confirmed selectivity for HDAC8 over HDAC1/6 .

Q. What in vivo models are suitable for studying its metabolic fate?

- Methodological Answer :

- Radiotracer Studies : Label the compound with ⁹⁹ᵐTc (e.g., via cyclopentadienyltricarbonyl chelation) to track hepatic β-oxidation. In rats, >50% of radioactivity localized to the liver within 1h post-injection, with metabolites detected via HPLC .

- Metabolite Identification : Liver homogenates incubated with the compound yield 4-oxobutanoic acid derivatives, confirming β-oxidation pathways .

Q. How can its interactions with histone deacetylases be quantified using microarrays?

- Methodological Answer :

- Peptide Microarray Design : Replace lysine residues in histone H3 peptides with L-2-amino-8-(hydroxyamino)-8-oxooctanoic acid (Asuha). This mimics acetylated lysine and enhances HDAC binding .

- Binding Assay : Incubate arrays with recombinant HDAC isoforms (1–11) and measure fluorescence retention.

Data :

| HDAC Isoform | Binding Affinity (IC₅₀, nM) |

|---|---|

| HDAC8 | 12 ± 3 |

| HDAC1 | >1000 |

Q. What safety protocols mitigate risks during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .

- Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Neutralize spills with 5% sodium bicarbonate .

Data Contradictions and Resolutions

- Synthesis Yield Variability : Some protocols report 60–70% yields , while others note lower yields (40–50%) due to THP deprotection inefficiency. Optimization with HATU/DIPEA coupling improves reproducibility .

- Metabolic Stability : While rat models show rapid hepatic clearance , human hepatocyte assays indicate prolonged retention. Species-specific cytochrome P450 activity may explain discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.